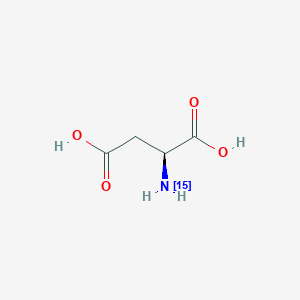

L-Aspartic acid-15N

概要

説明

L-Aspartic acid is a non-essential amino acid that plays a vital role in the biosynthesis of other amino acids and in the urea cycle. The isotopic derivative L-Aspartic acid-15N is a compound where one or more of the nitrogen atoms are the stable isotope 15N, as opposed to the more common 14N. This isotopic labeling is useful in various scientific studies, including enzymatic syntheses and biotechnological applications .

Synthesis Analysis

The synthesis of 15N-labeled L-aspartic acid can be achieved through enzymatic reactions. One method involves the addition of ammonia to fumaric acid, catalyzed by aspartase partially purified from E. coli, to produce 15N-L-aspartic acid . Another approach utilizes immobilized bacteria, such as Escherichia coli B, to prepare L-[15N]aspartic acid from [15N]ammonium fumarate in a single step, yielding high isotope-enriched products .

Molecular Structure Analysis

The molecular structure of L-aspartic acid has been extensively studied using various computational methods. Harmonic and anharmonic vibrational frequencies, molecular properties, and electronic spectra have been reported, with computed geometrical parameters and frequencies showing satisfactory agreement with experimental data . Additionally, the influence of isotopic labeling on the vibrational modes of L-aspartic acid has been investigated through the ir and Raman spectra of L-aspartic-15N acid .

Chemical Reactions Analysis

L-Aspartic acid is involved in several chemical reactions within biological systems. It can be enzymatically transformed to other amino acids, such as L-glutamic acid, through transamination reactions . The racemization of D-aspartic acid to L-aspartic acid can also be catalyzed by enzymes like D-amino acid oxidase and aminotransferase . Furthermore, L-aspartic acid can induce the nucleation and growth of calcium carbonate, influencing the crystal phase, shape, size, and aggregation .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-aspartic acid have been characterized through computational studies. Properties such as area, volume, polar surface area, polarizability, ovality, logP, dipole moment, and HOMO-LUMO gap have been obtained and interpreted in terms of electronic effects, molecular deformability, steric factors, and reactivity . The molecular electrostatic potential map of L-aspartic acid provides a quantitative measure of the chemical activities at various sites of the molecule .

科学的研究の応用

1. Biomineralization and Material Synthesis

L-Aspartic acid plays a crucial role in biomineralization processes, specifically in the formation of calcium carbonate structures. Tong et al. (2004) demonstrated that aspartic acid can induce the nucleation and growth of calcium carbonate, influencing the phase, shape, size, and aggregation of the resulting crystals. This finding is significant for developing new materials and understanding biomineralization mechanisms in nature (Tong et al., 2004).

2. Synthesis of Hydrogels

L-Aspartic acid is utilized in synthesizing natural hydrogels with unique properties like temperature-responsiveness, pH sensitivity, and superabsorbency. Vakili and Rahneshin (2013) described the synthesis and characterization of hydrogels based on starch and L-aspartic acid, which have potential applications in drug delivery systems (Vakili & Rahneshin, 2013).

3. Enzymatic Studies and Amino Acid Production

L-Aspartic acid is vital in studying enzymatic processes and synthesizing other amino acids. For instance, the study of 15N-L-tyrosine preparation via biotransformation, involving 15N-L-aspartic acid, provides insights into amino acid synthesis and labeling techniques (S. Ming-ming, 2009).

4. Protein Modification and Analysis

L-Aspartic acid is crucial in studying protein modifications, such as deamidation. Sze et al. (2020) highlighted its role in understanding deamidation in complex biological samples, which is significant for studying human aging and degenerative diseases (Sze et al., 2020).

5. Removal of Heavy Metal Ions

The multifunctional nature of L-aspartic acid allows for its use in synthesizing polymers for environmental applications, such as the removal of heavy metal ions from water. Vakili et al. (2015) synthesized poly(amide-hydrazide-imide)s containing L-aspartic acid, demonstrating their ability to adsorb heavy metal cations (Vakili et al., 2015).

6. Agricultural Applications

L-Aspartic acid is also used in agriculture to enhance plant growth and resilience. Alfosea-Simón et al. (2021) investigated its effects on tomato plants, showing that it can influence physiological and metabolic responses, potentially improving crop yield and stress tolerance (Alfosea-Simón et al., 2021).

7. Role in Endocrine and Neurological Functions

Research on D-aspartic acid, a form of aspartic acid, has shown its significance in the release and synthesis of hormones like LH and testosterone, indicating its importance in endocrine and neurological functions (Topo et al., 2009).

Safety And Hazards

将来の方向性

L-Aspartic Acid-15N is a suitable prodrug for colon-specific drug delivery . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

特性

IUPAC Name |

(2S)-2-(15N)azanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-KPHKZEKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)[15NH2])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid-15N | |

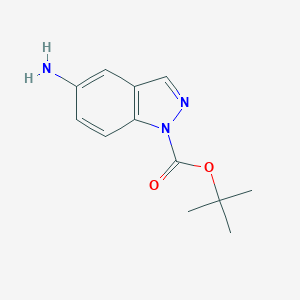

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)